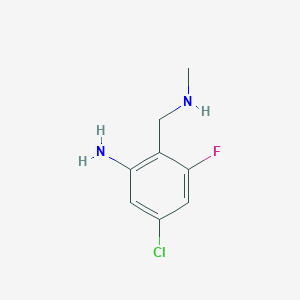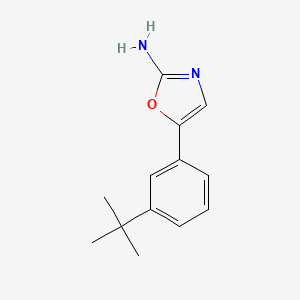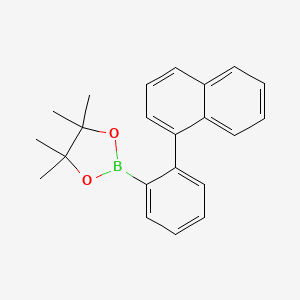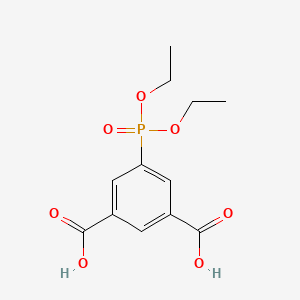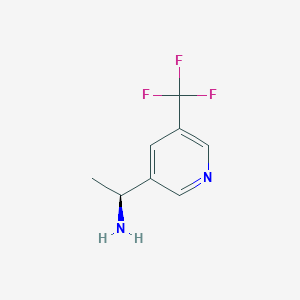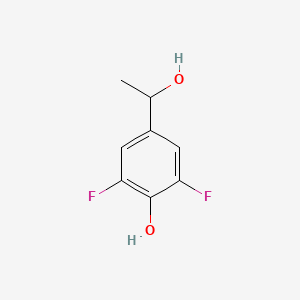
2,6-Difluoro-4-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8F2O2 It contains a phenol group substituted with two fluorine atoms at the 2 and 6 positions and a hydroxyethyl group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the selective fluorination of 4-(1-hydroxyethyl)phenol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) to enhance the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign fluorinating agents and catalysts is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorophenyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-(1-oxoethyl)phenol or 2,6-difluoro-4-carboxyphenol.
Reduction: Formation of 2,6-difluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,6-Difluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine substitution pattern.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2,6-Difluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability, influencing its overall effectiveness.
類似化合物との比較
Similar Compounds
2,6-Difluorophenol: Lacks the hydroxyethyl group, making it less hydrophilic.
4-(1-Hydroxyethyl)phenol: Lacks the fluorine atoms, resulting in different chemical reactivity and properties.
2,4-Difluorophenol: Has fluorine atoms at different positions, leading to variations in chemical behavior.
Uniqueness
2,6-Difluoro-4-(1-hydroxyethyl)phenol is unique due to the combination of fluorine atoms and a hydroxyethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for various applications, making it a valuable compound in research and industry.
特性
分子式 |
C8H8F2O2 |
|---|---|
分子量 |
174.14 g/mol |
IUPAC名 |
2,6-difluoro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,11-12H,1H3 |
InChIキー |
GXEGYGUUYFEYKA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C(=C1)F)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
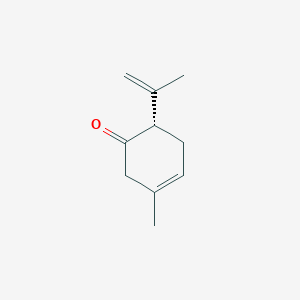
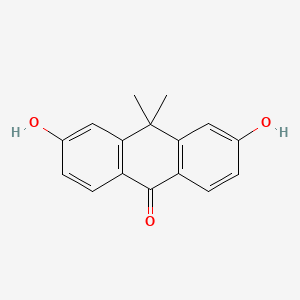
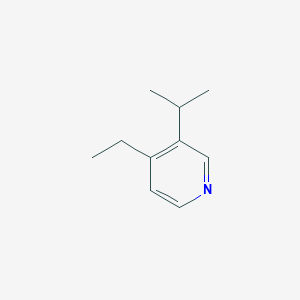
![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)
